5-Bromo-2-fluoro-4-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(5-bromo-2-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZLBDSCIAAYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid typically involves the reaction of 2-bromo-4-fluoroanisole with a boron-containing reagent. One common method is the lithiation of 2-bromo-4-fluoroanisole using n-butyllithium, followed by the reaction with trimethyl borate and subsequent hydrolysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-4-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in other reactions, including oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or water).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Bromo-2-fluoro-4-methoxyphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Lacks the bromine and fluorine substituents, resulting in different reactivity and applications.
5-Bromo-2-methoxyphenylboronic acid: Similar structure but without the fluorine substituent, affecting its electronic properties and reactivity.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Positional isomer with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: The presence of both bromine and fluorine substituents in 5-Bromo-2-fluoro-4-methoxyphenylboronic acid imparts unique electronic and steric properties, making it particularly useful in specific cross-coupling reactions and applications where these properties are advantageous .
Biological Activity
5-Bromo-2-fluoro-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₆BBrF₃O₂, featuring a unique substitution pattern that includes bromine, fluorine, and methoxy groups. These substitutions enhance the compound's reactivity and selectivity in various chemical reactions, particularly in the synthesis of biologically active molecules.
Boronic acids, including this compound, are known to interact with biological targets through reversible covalent bonding with cis-diols present in proteins. This property allows them to function as enzyme inhibitors, particularly against proteases and kinases, which are crucial in various metabolic pathways and disease processes .
Biological Activity
The biological activities of this compound can be categorized as follows:
Case Study 1: Anticancer Research
A study explored the anticancer potential of boronic acid derivatives, including variations similar to this compound. The results indicated that these compounds could significantly inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Study | Purpose | Results |
|---|---|---|
| Anticancer Activity of Boronic Acids | Evaluate the growth inhibition of cancer cell lines | Significant inhibition observed in breast cancer and leukemia cell lines |
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of boronic acids demonstrated that compounds with similar structures effectively inhibited protease activity.
| Study | Enzyme Target | Inhibition Percentage |
|---|---|---|
| Boronic Acid Derivatives as Protease Inhibitors | Serine Proteases | Up to 85% inhibition at optimal concentrations |
Applications in Drug Discovery
This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in developing new drug candidates targeting various diseases.
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromo-2-fluoro-4-methoxyphenylboronic acid?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Key steps include halogenation of the aromatic ring, followed by borylation. For example, bromine and fluorine substituents can be introduced via electrophilic substitution, while the boronic acid group is added using bis(pinacolato)diboron (B₂pin₂) under Pd catalysis. Reaction conditions (e.g., solvents like THF or DME, bases such as K₂CO₃, and temperatures between 60–100°C) significantly influence yield . Similar protocols for structurally related compounds emphasize the need for anhydrous conditions and inert atmospheres to prevent boronic acid degradation .
Q. What spectroscopic methods are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is critical for confirming substituent positions and purity. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like B–O and C–F bonds. For example, ¹⁹F NMR can resolve fluorine environments, and ¹¹B NMR distinguishes boronic acid from boronate esters . High-Performance Liquid Chromatography (HPLC) ensures purity >95%, as seen in analogous boronic acids .
Q. How should this compound be stored to maintain stability?
Store in a tightly sealed container under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the boronic acid group. Desiccants like silica gel are recommended to avoid moisture absorption. Prolonged exposure to air or light can lead to oxidation, reducing reactivity in cross-coupling reactions .
Advanced Research Questions
Q. How can researchers address low yields in Suzuki-Miyaura couplings involving this boronic acid?
Low yields often stem from steric hindrance from the methoxy and bromo groups or competing protodeboronation. Strategies include:
- Catalyst optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates.
- Ligand selection : Bidentate ligands (e.g., SPhos) enhance catalytic efficiency.
- Solvent/base tuning : Dioxane/water mixtures with Cs₂CO₃ improve solubility and reduce side reactions.
- Temperature control : Gradual heating (e.g., 80°C for 12–24 hours) minimizes decomposition .
Q. What strategies improve regioselectivity in electrophilic substitutions on this aromatic system?
The electron-donating methoxy group directs electrophiles to the para position, while bromine and fluorine (meta-directing) compete. Computational modeling (DFT) can predict dominant sites. Experimentally, using bulky directing groups or Lewis acids (e.g., AlCl₃) can override inherent substituent effects. For example, fluorination with Selectfluor® under controlled pH favors specific positions .
Q. How can conflicting reactivity data in cross-coupling reactions be reconciled?
Discrepancies may arise from trace impurities (e.g., residual Pd), solvent polarity, or substrate ratios. Systematic studies should:
Q. How does the electronic nature of substituents influence this boronic acid’s reactivity?
The electron-withdrawing bromo and fluoro groups reduce electron density at the boron center, slowing transmetalation in Suzuki reactions. Conversely, the methoxy group donates electrons via resonance, creating a push-pull effect. Hammett substituent constants (σ⁺) can quantify these effects. For example, σ⁺ values for –Br (+0.26), –F (+0.34), and –OCH₃ (–0.78) predict competitive activation/deactivation trends .
Data Contradiction Analysis
Q. Why do different studies report varying solubility profiles for this compound?
Solubility discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and solvent purity. Polar aprotic solvents (DMF, DMSO) enhance solubility due to boronic acid’s Lewis acidity, but traces of water can precipitate the compound. Thermogravimetric analysis (TGA) and dynamic light scattering (DLS) can clarify phase behavior. notes solubility in THF (20 mg/mL) but poor solubility in hexane, aligning with its polarizable aryl ring .
Q. How can researchers resolve conflicting NMR assignments for fluorine environments?
Overlapping ¹⁹F signals may require advanced techniques like COSY or NOESY to differentiate substituents. Isotopic labeling (e.g., ¹⁰B-enriched samples) or low-temperature NMR (e.g., –40°C) can separate peaks. For example, uses ¹H-¹⁹F HMBC to correlate fluorine with adjacent protons in similar structures .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Suzuki-Miyaura Coupling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
